

N4-Acetylsulfamethoxazole-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: N4-Acetylsulfamethoxazole-d4

Cat. No.: B10782639

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CAS Number: 1215530-54-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **N4-Acetylsulfamethoxazole-d4**. It covers its physicochemical properties, metabolic pathways, and detailed analytical methodologies, with a focus on its application as an internal standard in quantitative analysis.

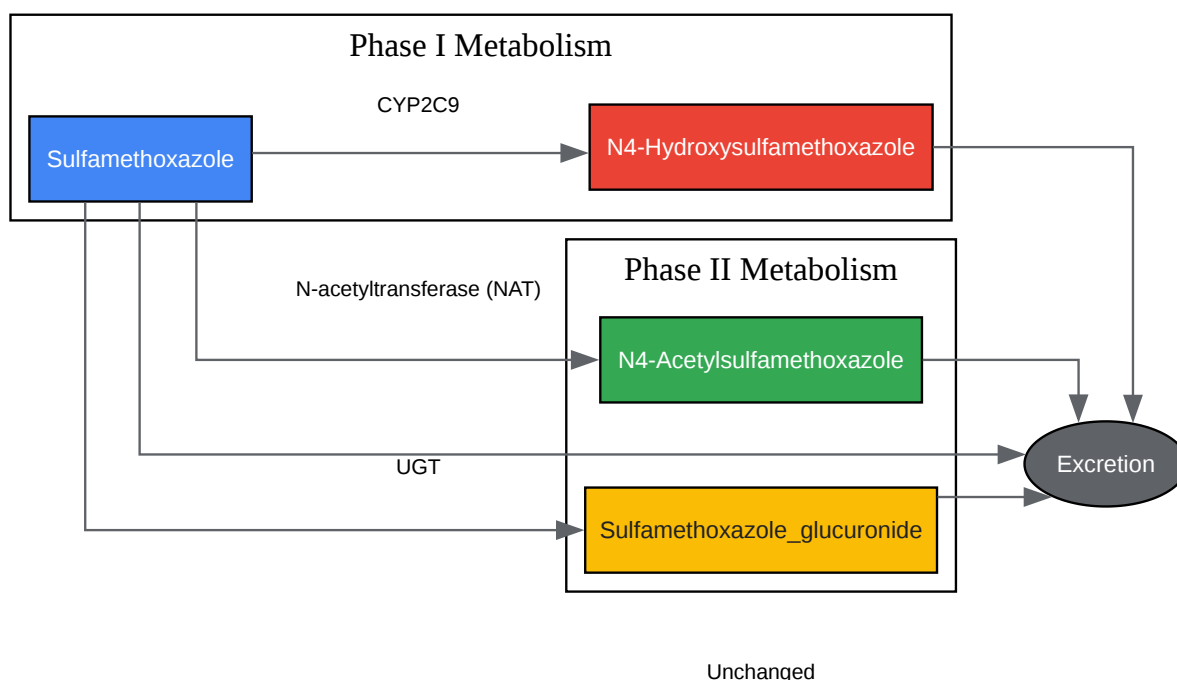
Physicochemical Properties

N4-Acetylsulfamethoxazole-d4 is the deuterated analog of N4-Acetylsulfamethoxazole, the primary metabolite of the antibiotic sulfamethoxazole. The incorporation of four deuterium atoms on the phenyl ring results in a higher molecular weight compared to the non-deuterated form, which is essential for its use in mass spectrometry-based assays.

Property	Value	Reference
CAS Number	1215530-54-3	[1] [2] [3]
Molecular Formula	C ₁₂ H ₉ D ₄ N ₃ O ₄ S	[4]
Molecular Weight	299.34 g/mol	[4]
Appearance	Solid	[4]
Synonyms	Acetylsulfamethoxazole-d4	[2]

Metabolic Pathway of Sulfamethoxazole

Sulfamethoxazole is extensively metabolized in the liver, primarily through N-acetylation to form N4-Acetylsulfamethoxazole.[5][6] This reaction is catalyzed by the N-acetyltransferase (NAT) enzymes.[6] Minor metabolic pathways include oxidation of the parent drug, mediated by the cytochrome P450 enzyme CYP2C9, and glucuronidation.[6][7] The resulting metabolites, including N4-Acetylsulfamethoxazole, are then excreted, mainly in the urine.[5]



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Metabolic pathway of Sulfamethoxazole.

Experimental Protocols

Quantification of Sulfamethoxazole in Human Plasma using LC-MS/MS with N4-Acetylsulfamethoxazole-d4 as an Internal Standard

This section provides a detailed protocol for the determination of sulfamethoxazole concentrations in human plasma, a critical aspect of pharmacokinetic and therapeutic drug

monitoring studies. The use of a stable isotope-labeled internal standard like **N4-Acetylsulfamethoxazole-d4** is the gold standard for correcting matrix effects and variability during sample preparation and analysis in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

- Sulfamethoxazole analytical standard
- **N4-Acetylsulfamethoxazole-d4** (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (blank)

2. Standard and Internal Standard Solution Preparation:

- **Primary Stock Solutions (1 mg/mL):** Accurately weigh and dissolve sulfamethoxazole and **N4-Acetylsulfamethoxazole-d4** in methanol to prepare individual 1 mg/mL stock solutions.
- **Working Standard Solutions:** Serially dilute the sulfamethoxazole primary stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve.
- **Internal Standard Spiking Solution:** Dilute the **N4-Acetylsulfamethoxazole-d4** primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample (calibrator, quality control, or unknown), add 300 µL of the internal standard spiking solution (100 ng/mL **N4-Acetylsulfamethoxazole-d4** in acetonitrile).

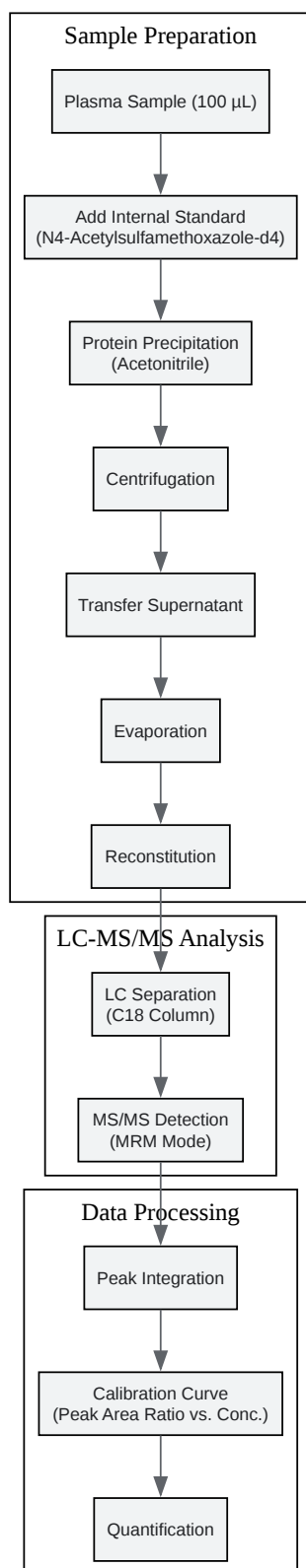
- Vortex the mixture for 30 seconds to precipitate plasma proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

- LC System: A high-performance or ultra-high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A suitable gradient program to separate the analyte from matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- MRM Transitions:
 - Sulfamethoxazole: Precursor ion (m/z) -> Product ion (m/z)
 - **N4-Acetylsulfamethoxazole-d4**: Precursor ion (m/z) -> Product ion (m/z)

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of sulfamethoxazole to **N4-Acetylsulfamethoxazole-d4** against the concentration of the calibration standards.
- Determine the concentration of sulfamethoxazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

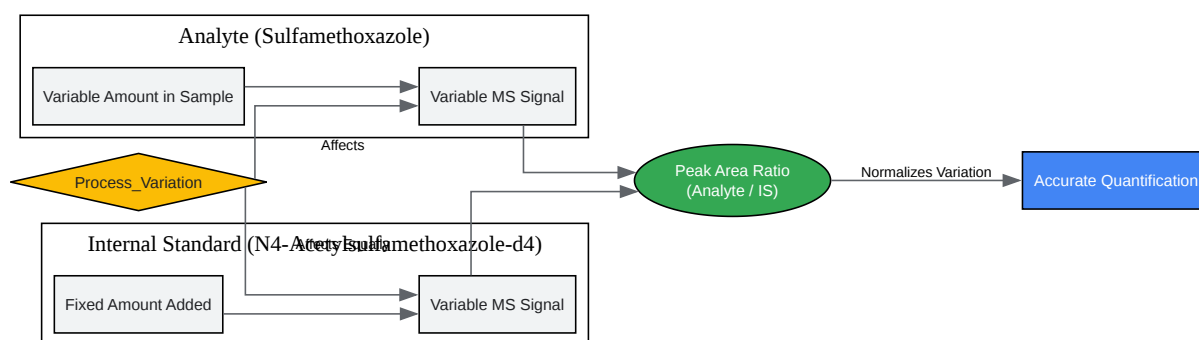


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Workflow for sulfamethoxazole quantification.

Logical Relationship of Internal Standard Use

The use of a deuterated internal standard is fundamental to achieving accurate and precise quantification in mass spectrometry. The internal standard, being chemically identical to the analyte but with a different mass, experiences the same variations during sample preparation and analysis. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to a more reliable measurement.



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Logic of using a deuterated internal standard.

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